2,3,4,6-Tetraphenyl-1,2'-bipyridin-1-ium diperchlorate
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Overview
Description
2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate is a complex organic compound known for its unique structural and electronic properties. This compound belongs to the bipyridinium family, which is widely studied in the field of supramolecular chemistry due to its ability to form stable complexes with various metal ions . The presence of multiple phenyl groups enhances its stability and electronic characteristics, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the cyclocondensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Reduction: It can undergo reduction reactions, leading to the formation of reduced bipyridinium species.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bipyridinium cations with different oxidation states, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a valuable component in electrochemical applications . The molecular targets and pathways involved include interactions with metal ions and participation in electron transfer processes, which are crucial for its function in various applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridinium: Known for its electrochemical properties and used in similar applications.
3,3’-Bipyridinium: Exhibits different electronic properties due to the position of the nitrogen atoms.
2,2’-Bipyridinium: Commonly used as a ligand in coordination chemistry.
Uniqueness
2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate is unique due to the presence of multiple phenyl groups, which enhance its stability and electronic properties. This makes it particularly valuable in applications requiring stable and efficient electron transfer processes .
Properties
CAS No. |
144522-27-0 |
---|---|
Molecular Formula |
C34H26Cl2N2O8 |
Molecular Weight |
661.5 g/mol |
IUPAC Name |
2,3,4,6-tetraphenyl-1-pyridin-1-ium-2-ylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C34H25N2.2ClHO4/c1-5-15-26(16-6-1)30-25-31(27-17-7-2-8-18-27)36(32-23-13-14-24-35-32)34(29-21-11-4-12-22-29)33(30)28-19-9-3-10-20-28;2*2-1(3,4)5/h1-25H;2*(H,2,3,4,5)/q+1;;/p-1 |
InChI Key |
YUUNFKYVJMJOLV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=[NH+]5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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